3-Methoxy-N-(2-methylphenethyl)-1-propanamine

Description

Overview of 3-Methoxy-N-(2-methylphenethyl)-1-propanamine

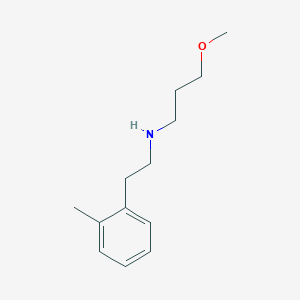

3-Methoxy-N-(2-methylphenethyl)-1-propanamine, designated with the Chemical Abstracts Service registry number 1040681-13-7, is an organic compound with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 grams per mole. The compound's International Union of Pure and Applied Chemistry name is 3-methoxy-N-[2-(2-methylphenyl)ethyl]propan-1-amine, which accurately describes its structural composition. This molecule features a complex architecture that combines a methoxy-substituted propyl chain with a methylphenethyl moiety through an amine linkage, creating a distinctive chemical framework that influences its physical and chemical properties.

The compound's structural formula can be represented by the Simplified Molecular Input Line Entry System notation as CC1=CC=CC=C1CCNCCCOC, which provides a standardized method for describing its molecular connectivity. This notation reveals the presence of a benzene ring substituted with a methyl group at the ortho position, connected through an ethyl chain to a secondary amine that is further linked to a methoxypropyl group. The molecular architecture suggests potential for various intermolecular interactions, including hydrogen bonding and van der Waals forces, which significantly influence the compound's physicochemical behavior.

The compound is commercially available through various chemical suppliers, indicating its relevance in research applications. AK Scientific Incorporated offers this compound with a purity specification of 95%, catalogued under the identifier 0034DD, and designates it specifically for research and development use under qualified supervision. The availability of high-purity samples from established chemical suppliers facilitates controlled studies and ensures reproducible experimental results across different research groups.

Historical Context and Discovery

The historical development of 3-Methoxy-N-(2-methylphenethyl)-1-propanamine must be understood within the broader context of phenethylamine research, which has its roots in the early 20th century investigations of naturally occurring and synthetic amine compounds. The systematic study of substituted phenethylamines gained momentum during the mid-20th century, particularly through the pioneering work of researchers investigating the structure-activity relationships of psychoactive compounds. Alexander Shulgin, widely recognized for his contributions to phenethylamine chemistry, played a crucial role in advancing the understanding of substituted phenethylamines and their synthetic methodologies.

The specific compound 3-Methoxy-N-(2-methylphenethyl)-1-propanamine represents a more recent addition to the expanding library of synthetic phenethylamine derivatives. While the exact date of its first synthesis is not explicitly documented in the available literature, its Chemical Abstracts Service registry number indicates formal recognition within chemical databases, suggesting systematic characterization and documentation of its properties. The compound's structural features reflect the ongoing interest in exploring modifications to the basic phenethylamine scaffold through various substitution patterns and chain extensions.

The development of this compound can be traced to broader research efforts focused on understanding how structural modifications to phenethylamine frameworks influence molecular properties and potential biological activities. The incorporation of methoxy and methylphenethyl substituents represents a systematic approach to modifying the parent phenethylamine structure, allowing researchers to investigate the effects of specific functional groups on overall molecular behavior. Such investigations have contributed significantly to the understanding of structure-property relationships in organic chemistry.

Rationale for Academic Study

The academic investigation of 3-Methoxy-N-(2-methylphenethyl)-1-propanamine is motivated by several compelling scientific factors that extend beyond the compound's individual characteristics to encompass broader questions in organic chemistry, medicinal chemistry, and molecular design. The compound's structural complexity provides an excellent model system for studying the effects of multiple substituents on molecular properties, offering insights into how different functional groups interact to influence overall chemical behavior. This makes it particularly valuable for advancing theoretical understanding of structure-property relationships in substituted phenethylamines.

From a synthetic chemistry perspective, the compound presents interesting challenges and opportunities for developing new synthetic methodologies. The presence of both methoxy and methylphenethyl functionalities requires careful consideration of reaction conditions and synthetic strategies to achieve selective transformations without compromising the integrity of sensitive functional groups. Such investigations contribute to the broader field of synthetic organic chemistry by expanding the toolkit of available methods for constructing complex molecular architectures.

Properties

IUPAC Name |

3-methoxy-N-[2-(2-methylphenyl)ethyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-12-6-3-4-7-13(12)8-10-14-9-5-11-15-2/h3-4,6-7,14H,5,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNMMLNPZAGWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCNCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of 3-Methoxypropylamine Precursors

Overview:

This method involves the catalytic hydrogenation of 3-methoxypropylamine derivatives, typically obtained from alcohols or related compounds. The process employs metal catalysts such as copper-cobalt on alumina-diatomite supports, under controlled pressure and temperature conditions, to facilitate amination.

- Raw Material: 3-Methoxypropanol (or similar alcohol derivatives) serves as the starting substrate.

- Catalyst: Cu-Co/Al₂O₃-diatomite catalyst with specific composition ratios (e.g., Cu 5-25%, Co 5-30%, Ru 0.01-0.3%, Mg 0.05-1.0%, Cr 0.1-5.0%).

- Reaction Conditions:

- Pressure: 0.3–1.5 MPa

- Temperature: 120–220°C

- Liquid hourly space velocity: 0.5–2.0 h⁻¹

- Molar ratios: Ammonia to alcohol 4.0–10.0:1; Hydrogen to alcohol 0.5–5.0:1

- Procedure:

- The 3-methoxypropanol is vaporized and mixed with ammonia and hydrogen.

- The mixture is preheated, then fed into a fixed-bed reactor containing the catalyst.

- Post-reaction, the mixture undergoes condensation, cooling, and gas-liquid separation.

- The liquid phase is purified via rectification to obtain the target amine.

- Unreacted ammonia and 3-methoxypropanol are recycled back into the system, maintaining a closed-loop process.

- This method achieves high conversion efficiency, good selectivity, and minimal by-products.

- The process is energy-efficient, with simplified separation steps, lowering production costs.

Direct Ammonification of 3-Methoxypropanol

Overview:

This approach involves direct ammonification of 3-methoxypropanol using catalytic systems, often under mild conditions, to produce the amine directly.

- Catalyst: Similar to the hydrogenation method, Cu-Co/Al₂O₃-diatomite catalysts are used.

- Reaction Conditions:

- Pressure: Near atmospheric to 5 MPa

- Temperature: 50–360°C

- Reaction time and molar ratios are optimized based on catalyst activity.

- Procedure:

- 3-Methoxypropanol is vaporized and mixed with ammonia and hydrogen.

- The mixture is reacted in a fixed-bed reactor.

- Post-reaction, the mixture is cooled, and the product is separated via distillation.

- Simplified process with fewer steps.

- Suitable for industrial scale with high throughput.

Catalytic Dehydration and Amination of Related Precursors

Overview:

Alternative routes include dehydration of alcohols followed by amination, or multi-step synthesis starting from aromatic compounds like 2-methylphenethyl derivatives.

- These methods are less common but can be optimized for specific structural modifications.

- Catalysts such as supported ruthenium or chromium oxides facilitate dehydration and subsequent amination.

Data Table: Comparison of Preparation Methods

| Method | Raw Material | Catalyst | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 3-Methoxypropanol | Cu-Co/Al₂O₃-diatomite | 120–220°C, 0.3–1.5 MPa, Viscous flow | High selectivity, low by-products | Requires precise control of conditions |

| Direct Ammonification | 3-Methoxypropanol | Cu-Co/Al₂O₃-diatomite | 50–360°C, near atmospheric to 5 MPa | Simplified process | Potential for side reactions |

| Dehydration & Amination | Alcohols/aromatic derivatives | Supported ruthenium or chromium oxides | Variable, often multi-step process | Structural flexibility | More complex, multi-step synthesis |

Notes and Research Insights:

- The catalytic hydrogenation method, as detailed in patent CN101328129A, is currently the most industrially viable due to its high efficiency and recyclability of materials.

- Catalyst composition significantly influences yield and selectivity; optimizing ratios of copper, cobalt, and promoters like ruthenium is crucial.

- Process parameters such as pressure, temperature, and molar ratios are critical for maximizing conversion while minimizing by-products.

- Recycling unreacted materials and employing continuous flow systems enhance economic feasibility.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-(2-methylphenethyl)-1-propanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methoxy-N-(2-methylphenethyl)-1-propanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-(2-methylphenethyl)-1-propanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N,N-Dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine (Compound 3)

Molecular Formula : C₁₉H₂₃N₃

Key Features :

- Pyrazole core with 3,4-diphenyl substituents.

- N,N-dimethylpropanamine side chain.

Pharmacological Activity : - Antidepressant activity equipotent to imipramine in animal models.

- No significant anticholinergic effects, unlike traditional tricyclic antidepressants. Structural Insight: The inactive isomer (4,5-diphenyl substitution) highlights the critical role of substituent positioning on biological activity .

| Parameter | Target Compound | Compound 3 |

|---|---|---|

| Core Structure | Phenethylamine | Pyrazole |

| Key Substituents | 3-Methoxy, 2-methylphenethyl | 3,4-Diphenyl, N,N-dimethyl |

| Molecular Weight | 193.285 | 293.41 |

| Bioactivity | Undocumented | Antidepressant (IC50 not provided) |

N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine

Molecular Formula : C₂₀H₂₄N₂OS

Key Features :

- Naphthyloxy and thienyl groups on the propanamine backbone.

- Intermediate in duloxetine (antidepressant) synthesis. Structural Insight: The thienyl and naphthyl groups enhance π-π interactions with target receptors, crucial for serotonin-norepinephrine reuptake inhibition.

3-Methoxy-N,N-dimethyl-1-propanamine

Molecular Formula: C₆H₁₅NO Molecular Weight: 117.192 g/mol Key Features:

N,N-Dimethyl-3-(3,4-dimethoxyphenyl)-1-propanamine (2a)

Key Features:

- 3,4-Dimethoxyphenyl group enhances electron density.

Application : Demonstrates efficient catalytic amination strategies, which could be adapted for synthesizing the target compound .

Pharmacological and Structural Trends

Impact of Substituents

- Methoxy Groups: Enhance solubility and hydrogen-bonding capacity. The target compound’s 3-methoxy group may improve bioavailability compared to non-methoxy analogs.

- Aromatic Moieties : Compounds with naphthyl or thienyl groups (e.g., duloxetine intermediates) show stronger receptor binding due to aromatic interactions, which the target compound lacks .

Biological Activity

3-Methoxy-N-(2-methylphenethyl)-1-propanamine is a compound that has garnered attention for its potential biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H19NO2

- Molecular Weight : 221.30 g/mol

- IUPAC Name : 3-Methoxy-N-(2-methylphenethyl)-1-propanamine

The compound features a methoxy group, a propanamine backbone, and a methylphenethyl moiety, which contribute to its unique biological profile.

The biological activity of 3-Methoxy-N-(2-methylphenethyl)-1-propanamine is primarily attributed to its interaction with neurotransmitter systems and enzymes involved in metabolic pathways.

- Neurotransmitter Interaction : Preliminary studies suggest that the compound may influence serotonin (5-HT) and dopamine (DA) pathways, potentially acting as a reuptake inhibitor or modulator. This is significant given the role of these neurotransmitters in mood regulation and various psychological conditions .

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could lead to alterations in metabolic processes. For instance, its interactions with monoamine oxidase (MAO) may affect neurotransmitter levels in the brain.

In Vitro Studies

In vitro studies have demonstrated that 3-Methoxy-N-(2-methylphenethyl)-1-propanamine exhibits several biological activities:

- Antidepressant-like Effects : Animal models have shown that the compound can produce effects similar to traditional antidepressants, suggesting its potential utility in treating depression .

- Behavioral Pharmacology : Behavioral assays indicate that this compound may substitute for known psychoactive substances in drug discrimination paradigms, indicating similar pharmacological profiles.

In Vivo Studies

Research involving animal models has provided insights into the in vivo effects of the compound:

- Dosage Effects : Studies indicate that varying doses can lead to different behavioral outcomes. Low doses may enhance mood and cognitive function, while higher doses could result in adverse effects such as anxiety or agitation .

- Toxicity Assessment : Long-term studies have evaluated the toxicity profile of 3-Methoxy-N-(2-methylphenethyl)-1-propanamine. Initial findings suggest a relatively safe profile at therapeutic doses, but caution is advised due to potential side effects at higher concentrations.

Case Studies

Several case studies highlight the relevance of 3-Methoxy-N-(2-methylphenethyl)-1-propanamine in pharmacological research:

- Case Study on Depression : A study involving rats treated with 3-Methoxy-N-(2-methylphenethyl)-1-propanamine showed significant reductions in depressive-like behaviors compared to control groups. The results were measured using standard behavioral tests such as the forced swim test and the sucrose preference test .

- Behavioral Assays : In another study, the compound was administered to rats trained to recognize specific drug stimuli. Results indicated that it partially substituted for amphetamines, suggesting similar mechanisms of action.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antidepressant-like | Reduced depressive behaviors | |

| Enzyme Inhibition | Interaction with MAO | |

| Neurotransmitter Modulation | Affects serotonin and dopamine levels |

Table 2: Dosage Effects on Behavior

Q & A

Basic Research Question

- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- NMR Spectroscopy : Key signals include methoxy protons (~δ 3.3 ppm) and aromatic protons from the 2-methylphenethyl group (δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxy or methylphenethyl groups) .

- X-ray Crystallography : For absolute configuration determination, co-crystallization with copper complexes (e.g., [LFCuCl₂]) provides structural insights .

How should researchers handle and store 3-Methoxy-N-(2-methylphenethyl)-1-propanamine to ensure stability?

Basic Research Question

- Storage Conditions : Store under inert gas (argon) at –20°C to prevent oxidation. Aqueous solutions should be buffered at pH 6–7 to avoid hydrolysis .

- PPE Requirements : Use P95 respirators for particulate protection and nitrile gloves (0.11 mm thickness) to prevent dermal exposure .

- Decomposition Monitoring : Regular HPLC analysis to detect degradation products (e.g., demethylated or oxidized derivatives) .

What advanced strategies improve enantiomeric purity in biocatalytic synthesis of tertiary amines?

Advanced Research Question

- Enzyme Fusion Systems : Co-immobilize carbonyl reductase and glucose dehydrogenase for in situ NADPH regeneration, achieving >99% ee in (S)-enantiomer production .

- Solvent Engineering : Use ionic liquids (e.g., [BMIM][PF₆]) to enhance enzyme stability and substrate affinity .

- Dynamic Kinetic Resolution : Combine asymmetric reduction with racemization catalysts (e.g., Shvo’s catalyst) to maximize yield .

How can researchers address discrepancies in reported catalytic efficiencies of oxidoreductases?

Advanced Research Question

- Comparative Kinetic Studies : Evaluate Vmax and Km values across homologs (e.g., CR2 vs. AKR3-2-9) under standardized conditions (pH 7.0, 30°C) .

- Structural Analysis : Use molecular docking to identify active-site residues affecting substrate binding (e.g., Tyr154 in CR2) .

- Cofactor Limitation Mitigation : Implement NADPH recycling systems (e.g., glucose dehydrogenase or phosphite dehydrogenase) to sustain turnover .

What methodologies resolve conflicting data on optimal reaction conditions for microbial transformations?

Advanced Research Question

- High-Throughput Screening : Use automated platforms to test pH, temperature, and co-solvent effects on Rhodotorula sp. 507 or E. coli BL21(DE3) .

- Metabolic Profiling : LC-MS/MS to identify inhibitory byproducts (e.g., thiophene derivatives) that reduce yield .

- Response Surface Methodology (RSM) : Design experiments to model interactions between variables (e.g., substrate loading and agitation rate) .

How can catalyst deactivation be minimized in asymmetric reductions of propanamine derivatives?

Advanced Research Question

- Immobilization Techniques : Encapsulate enzymes in silica-based matrices or cross-linked enzyme aggregates (CLEAs) to enhance reusability (5–10 cycles) .

- Inhibitor Removal : Add adsorbents (e.g., activated charcoal) to sequester reactive aldehydes or ketones .

- Continuous Flow Systems : Microreactors with packed-bed enzyme columns improve mass transfer and reduce shear stress .

What computational tools predict the physicochemical properties of this compound for experimental design?

Advanced Research Question

- ACD/Labs Percepta : Predict logP (2.1–2.5), aqueous solubility (0.5–1.2 mg/mL), and pKa (9.8–10.2) to guide solvent selection .

- Molecular Dynamics Simulations : Model interactions with enzymes (e.g., binding free energy calculations for CR2 variants) .

- QSAR Models : Corate structural features (e.g., methoxy group position) with bioreduction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.